4-(4-imidazol-1-ylphenyl)-N-prop-2-ynylpyrimidin-2-amine
Overview
Description
The compound “4-(4-imidazol-1-ylphenyl)-N-prop-2-ynylpyrimidin-2-amine” is a complex organic molecule that contains several functional groups. These include an imidazole ring, a phenyl ring, a pyrimidine ring, and an alkyne group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the imidazole ring could be introduced through a reaction with an appropriate imidazole derivative. The phenyl ring could be introduced through a Friedel-Crafts alkylation or acylation reaction. The pyrimidine ring could be synthesized through a reaction involving a 1,3-dicarbonyl compound and an amidine. The alkyne group could be introduced through a reaction with a suitable alkyne .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole, phenyl, and pyrimidine rings would give the molecule a planar structure in those regions. The alkyne group would introduce some linearity to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be determined by its functional groups. The imidazole ring could participate in reactions such as N-alkylation or N-acylation. The phenyl ring could undergo electrophilic aromatic substitution reactions. The pyrimidine ring could undergo reactions at the nitrogen atoms, such as alkylation or acylation. The alkyne group could undergo addition reactions, such as hydration or halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the imidazole, phenyl, and pyrimidine rings could increase the compound’s aromaticity and stability. The alkyne group could increase the compound’s reactivity .Scientific Research Applications
Phosphodiesterase Inhibition and Antimicrobial Activities
4-(4-imidazol-1-ylphenyl)-N-prop-2-ynylpyrimidin-2-amine, as part of a novel series of compounds, has been evaluated for its phosphodiesterase (PDE) inhibition and antimicrobial activities. These compounds showed marked activities in PDE inhibition and demonstrated significant anti-bacterial and anti-fungal bioassays (Bukhari et al., 2013).
Synthesis Methods and Mechanisms
The compound has been synthesized through various chemical processes, including cyclization of guanidine hydrochloride and treatment with substituted acetophenones. The synthesis methods have been studied extensively, providing insights into the mechanisms of chemical reactions, as evidenced by quantum-chemical calculations and X-ray crystallography (Shestakov et al., 2011).
Hepatoprotective Activity
Certain derivatives of this compound have been explored for their hepatoprotective activity. Among the synthesized compounds, some demonstrated effective liver-protective properties, which could be crucial in the development of new therapeutic agents (Ram et al., 2002).
Synthesis of Imidazole-Amine Ligands
The compound has been used in the synthesis of imidazole-amine ligands, with potential applications in coordination chemistry. This process involves the use of various amines and reagents, demonstrating the compound's versatility in synthesizing a wide range of ligands (Cheruzel et al., 2011).
Catalysis in Organic Synthesis
This compound has been used in the development of new catalytic methods for organic synthesis. Its use in palladium-catalyzed reactions, for example, has been instrumental in synthesizing various biologically active molecules (Mancuso et al., 2017).
Luminescence Properties
The derivatives of this compound have shown promising luminescence properties. These properties could be crucial for applications in materials science and the development of luminescent materials (Veltri et al., 2020).
Anti-Cancer and Antioxidant Activities
Some derivatives have been synthesized and evaluated for their anti-cancer and antioxidant activities. Particularly, their cytotoxic activity against breast cancer cells has been a key focus, opening avenues for potential therapeutic applications in oncology (Rehan et al., 2021).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is highly reactive, it could pose a risk of fire or explosion. If the compound is toxic, it could pose a risk to health. Proper handling and disposal procedures should be followed to minimize these risks .
Future Directions
properties
IUPAC Name |
4-(4-imidazol-1-ylphenyl)-N-prop-2-ynylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c1-2-8-18-16-19-9-7-15(20-16)13-3-5-14(6-4-13)21-11-10-17-12-21/h1,3-7,9-12H,8H2,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHQFSQJQKGFAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137919866 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.